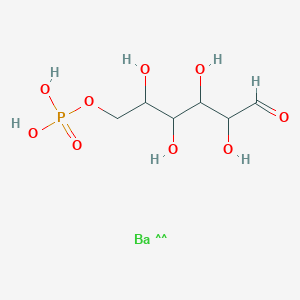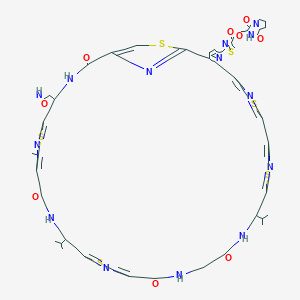
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime, also known as ketone oxime, is a chemical compound that has been widely used in scientific research. This compound is a derivative of cyclohexanone and is commonly used as a reagent in organic synthesis. In recent years, ketone oxime has gained significant attention due to its potential applications in the field of medicine and biotechnology.
Wirkmechanismus
The exact mechanism of action of Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Ketone oxime has been shown to exhibit a number of biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. Ketone oxime has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ketone oxime has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it a useful reagent for a variety of experimental protocols. However, Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime has certain limitations, such as its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime. One potential area of research is the development of new synthetic methods for the production of Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, research could be conducted to better understand the mechanism of action of Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime and to identify potential targets for therapeutic intervention.
Synthesemethoden
Ketone oxime can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then converted to Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime oxime by treatment with ethyl chloroformate.
Wissenschaftliche Forschungsanwendungen
Ketone oxime has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Ketone oxime has also been used as a chelating agent for the removal of heavy metals from the body.
Eigenschaften
CAS-Nummer |
154874-68-7 |
|---|---|
Produktname |
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime |
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-[(Z)-N-ethoxy-C-methylcarbonimidoyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-3-13-11-9(2)10(12)7-5-4-6-8-10/h12H,3-8H2,1-2H3/b11-9- |
InChI-Schlüssel |
GAIYLCGQNFUPMB-LUAWRHEFSA-N |
Isomerische SMILES |
CCO/N=C(/C)\C1(CCCCC1)O |
SMILES |
CCON=C(C)C1(CCCCC1)O |
Kanonische SMILES |
CCON=C(C)C1(CCCCC1)O |
Synonyme |
Ethanone, 1-(1-hydroxycyclohexyl)-, O-ethyloxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)











